

Application Note: Allyl Pentaerythritol in the Formulation of UV-Curable Inks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl pentaerythritol*

Cat. No.: *B1305306*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: UV-curable inks are advanced materials that polymerize and solidify almost instantaneously upon exposure to ultraviolet (UV) light.^[1] This rapid curing process offers significant advantages, including high production speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs).^{[2][3]} The final properties of the cured ink, such as adhesion, hardness, and chemical resistance, are determined by its chemical composition.^[4] A typical UV-curable ink formulation consists of oligomers, monomers, photoinitiators, pigments, and various additives.^{[5][6]}

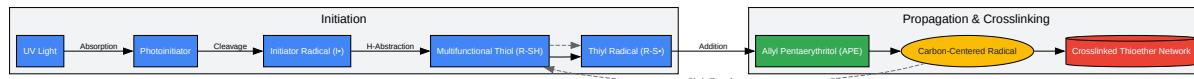
Allyl pentaerythritol (APE), often available as pentaerythritol triallyl ether, is a multifunctional monomer used to enhance the performance of UV-curable resins, coatings, and inks.^[7] As a reactive diluent, it helps to reduce the viscosity of the formulation for better jetting and application, while its three reactive allyl groups allow for the formation of a dense crosslinked polymer network upon curing.^{[7][8]} This leads to improvements in mechanical strength, curing speed, and thermal stability.^[7] APE is particularly effective in thiol-ene curing systems, a mechanism known for its rapid, efficient, and oxygen-tolerant polymerization.^[9]

Properties of Allyl Pentaerythritol (APE)

Allyl pentaerythritol is a colorless liquid with low viscosity, making it an effective reactive diluent. Its key physical and chemical properties are summarized below.

Property	Value
Chemical Name	3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol
Synonyms	Pentaerythritol Triallyl Ether (PETA)
CAS Number	1471-17-6
Molecular Formula	C ₁₄ H ₂₄ O ₄
Molecular Weight	256.34 g/mol
Appearance	Colorless Liquid
Viscosity @ 23°C	10 - 30 mPa·s
Hydroxyl Value	230 - 260 mgKOH/g
Density @ 25°C	~1.0 g/mL
Functionality	3 Allyl Groups, 1 Hydroxyl Group

Data synthesized from commercial technical datasheets.[\[7\]](#)[\[10\]](#)


Mechanism of Action: Thiol-Ene Curing

The allyl groups of APE are highly reactive in thiol-ene "click" chemistry.[\[8\]](#) This free-radical step-growth reaction is initiated by a photoinitiator and proceeds rapidly to high conversion rates with minimal side reactions.[\[9\]](#) The process is less susceptible to oxygen inhibition compared to traditional acrylate polymerization, which is a significant advantage for curing thin ink films in an ambient atmosphere.

The basic mechanism involves two steps:

- Initiation: Upon UV exposure, a photoinitiator generates a free radical, which abstracts a hydrogen atom from a multifunctional thiol (R-SH), creating a highly reactive thiyl radical (R-S[•]).
- Propagation: The thiyl radical adds across one of the allyl double bonds of APE. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule,

regenerating the thiyl radical and creating a thioether bond. This new thiyl radical continues the chain reaction, rapidly forming a crosslinked polymer network.

[Click to download full resolution via product page](#)

Figure 1: Thiol-Ene UV Curing Mechanism.

Formulation Guidelines

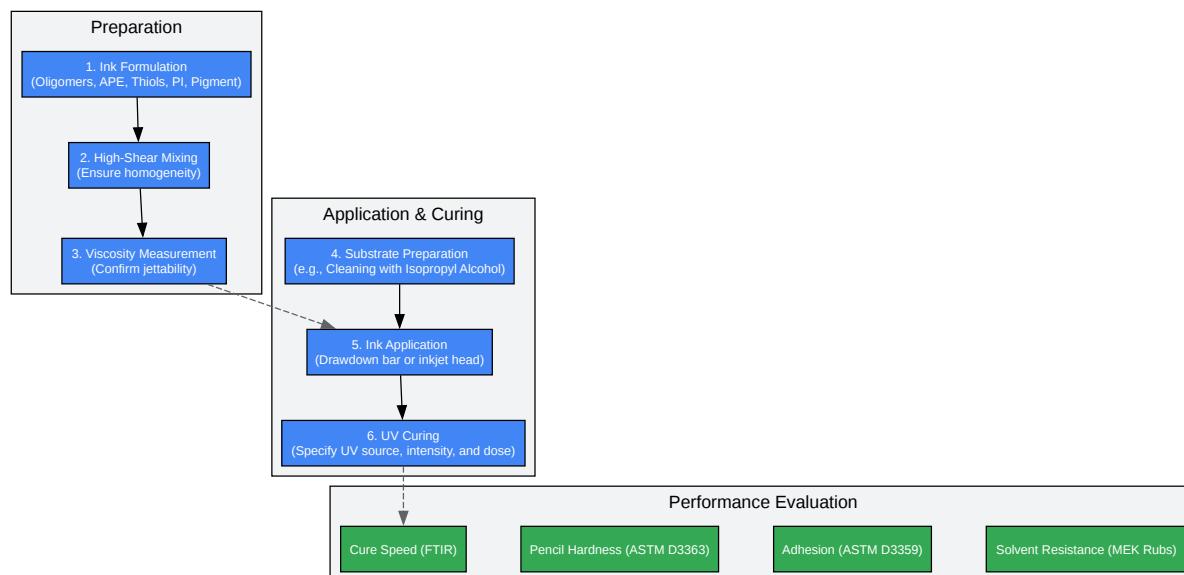
APE is incorporated into UV-curable ink formulations as a reactive monomer. It is typically used in conjunction with multifunctional thiols, such as Pentaerythritol tetra(3-mercaptopropionate) (PETMP), to facilitate the thiol-ene reaction.[11] The ratio of thiol groups to allyl (ene) groups is a critical parameter, with a 1:1 stoichiometric ratio often being targeted for optimal network formation.[12][13]

A general formulation for a UV-curable inkjet ink is provided below. The exact percentages will vary based on the specific application, substrate, and performance requirements.

Component	Function	Typical Weight %
Urethane Acrylate Oligomer	Provides backbone properties (flexibility, toughness)	20 - 40%
Allyl Pentaerythritol (APE)	Reactive diluent, crosslinker (ene component)	10 - 30%
Multifunctional Thiol (e.g., PETMP)	Crosslinker (thiol component)	10 - 30%
Pigment Dispersion	Provides color	5 - 15%
Photoinitiator Blend	Initiates polymerization upon UV exposure	5 - 10%
Additives (Wetting agents, stabilizers)	Improve flow, stability, and surface properties	1 - 5%

Table based on common components in UV-curable ink formulations.[\[2\]](#)[\[5\]](#)[\[14\]](#)

Quantitative Data: Impact on Ink & Film Properties


The inclusion of APE in a thiol-ene system results in cured films with excellent mechanical properties and durability. The low viscosity of APE helps maintain a jettable ink viscosity even in highly functional formulations.

Property	Test Method	Typical Value for Thiol-Ene Formulation
Viscosity @ 25°C	Cone & Plate Rheometer	10 - 25 mPa·s (for inkjet)
Tensile Strength at Break	ASTM D882	26 MPa
Elongation-to-Break	ASTM D882	10%
Durometer Hardness	ASTM D2240	78A
Solvent Resistance	ASTM D5402 (MEK rubs)	>30 double rubs
Adhesion to PC	ASTM D3359	5B (Excellent)

Data adapted from a representative thiol-ene formulation containing multifunctional thiols and allyl ethers.[11]

Experimental Protocols

Standardized testing is crucial for evaluating the performance of UV-curable inks containing APE. The following protocols outline key evaluation methods.

[Click to download full resolution via product page](#)

Figure 2: General Experimental Workflow.

Protocol 5.1: Viscosity Measurement

- Objective: To determine the dynamic viscosity of the liquid ink to ensure it meets the requirements for the printing application (e.g., inkjet printing typically requires $< 30 \text{ mPa}\cdot\text{s}$ at jetting temperature).[15]
- Apparatus: Cone and plate rheometer or a rotational viscometer with temperature control.
- Procedure:
 - Set the instrument temperature to the desired measurement temperature (e.g., 25°C or the printhead's operating temperature).
 - Place an appropriate amount of the ink sample onto the lower plate.
 - Lower the cone or spindle to the correct gap setting.
 - Allow the sample to thermally equilibrate for 2-3 minutes.
 - Begin the measurement at a defined shear rate (e.g., 100 s^{-1}) and record the viscosity reading in $\text{mPa}\cdot\text{s}$ once it has stabilized.

Protocol 5.2: Cure Speed Analysis via RT-FTIR

- Objective: To quantify the cure speed by monitoring the disappearance of reactant functional groups (thiol -SH and allyl C=C) in real-time during UV exposure.
- Apparatus: Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light guide and sample stage.
- Procedure:
 - Obtain an initial IR spectrum of the uncured liquid ink to establish baseline peak intensities for the thiol (-SH stretch at $\sim 2570 \text{ cm}^{-1}$) and allyl (C=C stretch at $\sim 1645 \text{ cm}^{-1}$) groups.
 - Apply a thin film of the ink onto an IR-transparent substrate (e.g., KBr wafer).

- Position the sample in the FTIR beam path.
- Simultaneously start UV exposure and rapid spectral acquisition.
- Collect spectra at set time intervals until the characteristic peaks no longer decrease in intensity.
- Calculate the percent conversion over time by normalizing the peak area to an internal standard peak that does not change during curing (e.g., a C=O peak from an oligomer).

Protocol 5.3: Pencil Hardness Test

- Objective: To assess the surface hardness and cure state of the ink film.
- Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), pencil sharpener, 400-grit sandpaper, and a pencil hardness tester holding the pencil at a 45° angle.
- Procedure:
 - Allow the cured ink sample to cool to room temperature for at least 15 minutes.[16]
 - Starting with a softer pencil (e.g., 2H), press the pencil firmly onto the surface at a 45° angle and push it forward about 6-7 mm.
 - Examine the surface. The hardness is defined as the grade of the hardest pencil that does not scratch or gouge the ink film.

Protocol 5.4: Cross-Hatch Adhesion Test

- Objective: To evaluate the adhesion of the cured ink film to the substrate.[17]
- Apparatus: Cross-hatch adhesion tester with a cutting blade (or a sharp utility knife), a cleaning brush, and specified pressure-sensitive adhesive tape (e.g., 3M 610).[16][18]
- Procedure:

- Using the cutting tool, make a series of parallel cuts through the ink film down to the substrate.
- Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.
[18]
- Gently brush the area to remove any loose flakes of ink.
- Firmly apply the specified adhesive tape over the lattice pattern and smooth it down to ensure good contact.
- Wait for approximately 90 seconds, then rapidly peel the tape back at a 180-degree angle.
[16][18]

- Evaluation:
 - Inspect the grid area for any removed ink and classify the adhesion according to the ASTM D3359 scale:
 - 5B: The edges of the cuts are completely smooth; no squares of the lattice are detached.
 - 4B: Small flakes of the coating are detached at intersections.
 - ...down to 0B: More than 65% of the ink in the lattice is removed.

Conclusion

Allyl pentaerythritol is a highly effective functional monomer for UV-curable ink formulations. Its primary advantages lie in its ability to act as a reactive diluent to control viscosity and its high reactivity in thiol-ene polymerization systems.[8] This mechanism allows for rapid, energy-efficient curing with excellent final film properties, including high hardness, strong adhesion, and good chemical resistance. The protocols and data presented here provide a framework for formulating and evaluating high-performance UV-curable inks utilizing the unique benefits of **allyl pentaerythritol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uvebtech.com [uvebtech.com]
- 2. radtech.org [radtech.org]
- 3. andresjet.com [andresjet.com]
- 4. The Science Behind UV Ink Adhesion on Different Materials [mtutech.com]
- 5. UV Ink Composition: Understanding the Components and Formulation - kenteer [kenteer.com]
- 6. US20140303273A1 - UV-Curable Ink - Google Patents [patents.google.com]
- 7. Sinocrl® APE - Pentaerythritol triallyl ether for SAP & UV Resins [sinocurechem.com]
- 8. Triallyl pentaerythritol | 1471-17-6 | Benchchem [benchchem.com]
- 9. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentaerythritol triallyl ether | 1471-17-6 | FP176448 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. US20180298219A1 - Uv curable inkjet inks - Google Patents [patents.google.com]
- 13. WO2017063968A1 - Uv curable inkjet inks - Google Patents [patents.google.com]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. yourabt.com [yourabt.com]
- 17. How to Test UV ink Adhesion | Roland DGA [rolanddga.com]
- 18. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Note: Allyl Pentaerythritol in the Formulation of UV-Curable Inks]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1305306#allyl-pentaerythritol-in-the-formulation-of-uv-curable-inks>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com